Tazopsine is a novel morphinan alkaloid isolated from the plant Strychnopsis thouarsii, traditionally used in Madagascar for its antimalarial properties. This compound has garnered attention due to its potential efficacy against malaria, particularly during the liver stage of the Plasmodium parasite's lifecycle. The name "tazopsine" derives from the Malagasy word "tazo," which means malaria, reflecting its therapeutic significance against this disease .
The synthesis of tazopsine involves several classical organic chemistry techniques, including reductive amination and column chromatography. A notable method for synthesizing derivatives of tazopsine is through the reaction of tazopsine free base with aldehydes in the presence of sodium cyanoborohydride as a reducing agent. This approach allows for the generation of various N-alkyl-tazopsine derivatives, which can enhance biological activity .
Tazopsine's molecular structure features a complex arrangement typical of morphinan alkaloids, including multiple fused rings. The specific molecular formula and structure elucidation have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
Tazopsine undergoes various chemical reactions that modify its structure and potentially enhance its pharmacological properties. Key reactions include:
The reaction conditions typically involve:
Tazopsine exhibits antimalarial activity primarily by inhibiting the development of Plasmodium parasites during their liver stage. The exact mechanism is still under investigation but may involve interference with metabolic pathways essential for parasite survival.
In vitro studies have shown that tazopsine effectively reduces parasite load in infected liver cells, suggesting that it disrupts critical processes necessary for Plasmodium growth and replication . Further research is needed to elucidate the precise molecular targets of tazopsine within the parasite.
Tazopsine is primarily investigated for its potential as an antimalarial agent. Its unique structure offers opportunities for developing new treatments against malaria, especially in light of increasing drug resistance observed with conventional therapies.
Research efforts continue to explore:
Tazopsine is systematically named as 3,8-dimethoxy-8,14-didehydro-9α,13α-morphinan-4,6β,7β,10β-tetrol according to IUPAC conventions [2]. Its molecular formula is C₁₈H₂₃NO₆, corresponding to a molecular mass of 349.38 g/mol [2] [6]. The structure features a morphinan core—a tetracyclic scaffold integrating phenanthrene and piperidine rings—with hydroxyl groups at C4, C6, C7, and C10, and methoxy substituents at C3 and C8 [1] [6]. This complex oxygenation pattern distinguishes it from simpler morphinan alkaloids like dextromethorphan (C₁₈H₂₅NO).
Table 1: Molecular Comparison of Tazopsine and Related Morphinans
Compound | Molecular Formula | Molecular Mass (g/mol) | Key Substituents |
---|---|---|---|
Tazopsine | C₁₈H₂₃NO₆ | 349.38 | 4,6,7,10-tetrol; 3,8-dimethoxy |
Dextromethorphan | C₁₈H₂₅NO | 271.40 | 3-methoxy; 17-methyl |
NCP-Tazopsine | C₂₃H₃₁NO₆ | 417.50 | Cyclopentyl at N17; 3,8-dimethoxy |
Tazopsine exhibits defined stereocenters at C9 (α), C13 (α), C6 (β), C7 (β), and C10 (β), rendering it chiral [1] [6]. The β-orientation of the C6, C7, and C10 hydroxyl groups facilitates intramolecular hydrogen bonding, stabilizing the chair conformation of its piperidine ring [5] [9]. Conformational analysis via NMR reveals minimal 1,3-diaxial strain due to equatorial positioning of hydroxyl groups. In contrast, synthetic derivatives like N-cyclopentyl-tazopsine (NCP-tazopsine) undergo ring flip equilibria, where bulkier N-substituents adopt equatorial orientations to mitigate steric clashes [1] [9].
Tazopsine shares its morphinan backbone with opioids like morphine but lacks the characteristic ether bridge and phenolic hydroxyl [3]. Unlike the antitussive dextromethorphan (DXM), which has a single methoxy group and N-methylation, tazopsine features four hydroxyl groups enhancing hydrogen-bonding capacity [1] [6]. Semi-synthetic modifications, such as N-alkylation of the tertiary amine (e.g., NCP-tazopsine), significantly alter bioactivity—NCP-tazopsine shows 15-fold higher liver-stage antiplasmodial selectivity than its parent compound due to optimized lipophilicity [1] [6].
Tazopsine is moderately soluble in polar solvents (e.g., methanol, DMSO) but exhibits limited solubility in water (<1 mg/mL) due to its polycyclic structure [1]. Stability studies indicate decomposition under prolonged UV exposure (>48 hours) and acidic conditions (pH <3), where demethylation at C3 occurs. Alkaline conditions (pH >10) trigger epimerization at C6/C7 [1]. Derivatives like 4-O-methyl-tazopsine show enhanced stability, attributable to reduced hydrogen-bonding propensity [1].
NMR Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
X-ray Crystallography:
Table 2: Key Spectroscopic Signatures of Tazopsine
Technique | Conditions/Parameters | Characteristic Signals |
---|---|---|
¹H NMR | 400 MHz, CD₃OD | δ 6.81 (H-1), 4.45 (H-5), 3.38 (OCH₃) |
¹³C NMR | 100 MHz, CD₃OD | δ 145.2 (C-3), 133.5 (C-8), 76.4 (C-6) |
HRMS (ESI+) | [M+H]⁺ | m/z 350.1605 (C₁₈H₂₄NO₆⁺) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7